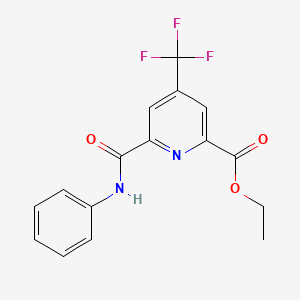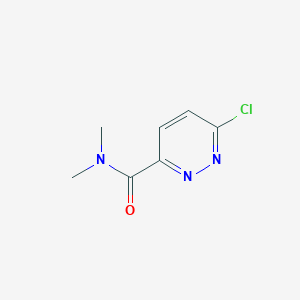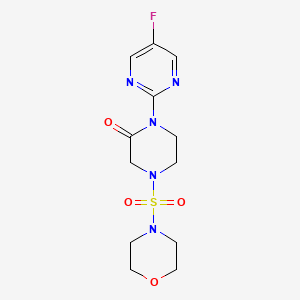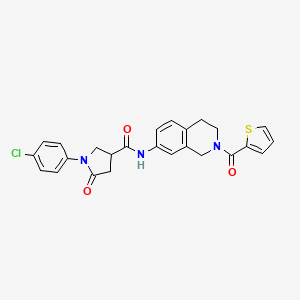
Ethyl 6-(anilinocarbonyl)-4-(trifluoromethyl)-2-pyridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Ethyl 6-(anilinocarbonyl)-4-(trifluoromethyl)-2-pyridinecarboxylate” is a complex organic molecule that contains several functional groups, including an ethyl ester, an aniline (anilinocarbonyl), a trifluoromethyl group, and a pyridine ring .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, trifluoromethylpyridines are often synthesized from readily available and inexpensive starting materials . The trifluoromethyl group can be introduced via various methods, including the use of Ruppert’s reagent .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The trifluoromethyl group is known to have a significant electronegativity, which could influence the overall structure .Chemical Reactions Analysis
Trifluoromethyl groups are often involved in radical trifluoromethylation reactions . The specific reactions that “Ethyl 6-(anilinocarbonyl)-4-(trifluoromethyl)-2-pyridinecarboxylate” would undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. Trifluoromethyl groups are known to enhance the polarity, stability, and lipophilicity of compounds .Scientific Research Applications
- The trifluoromethyl pyridine functional group present in this compound makes it valuable for designing novel insecticides and pesticides. By synthesizing amide and amine derivatives, researchers can explore improved therapeutic activity against pests and insects .
- Ethyl 6-(anilinocarbonyl)-4-(trifluoromethyl)-2-pyridinecarboxylate serves as a versatile synthetic intermediate. It can be used to prepare more complex fluorinated compounds, making it valuable in organic synthesis .
- In radical chemistry, trifluoromethyl groups play a crucial role in pharmaceuticals, agrochemicals, and materials. This compound’s unique structure contributes to the development of radical trifluoromethylation reactions, expanding the toolbox for synthetic chemists .
- Researchers have explored the compound’s potential in photocatalytic and photothermal applications. Its properties may impact temperature conditions for hydrogen production via light-driven processes, as well as provide theoretical support for photothermal catalysis .
- Investigating the interactions of this compound with biological targets could lead to the discovery of new drug candidates. Its trifluoromethyl moiety may enhance bioavailability, metabolic stability, and binding affinity .
- Ethyl 6-(anilinocarbonyl)-4-(trifluoromethyl)-2-pyridinecarboxylate could find applications in designing functional materials. Researchers might explore its use in constructing luminescent materials, sensors, or other innovative devices .
Agrochemicals and Pesticides Development
Organic Synthesis Intermediates
Radical Trifluoromethylation
Photocatalysis and Photothermal Conversion
Medicinal Chemistry
Materials Science
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 6-(phenylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3/c1-2-24-15(23)13-9-10(16(17,18)19)8-12(21-13)14(22)20-11-6-4-3-5-7-11/h3-9H,2H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCCVWWQICHLKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=N1)C(=O)NC2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(anilinocarbonyl)-4-(trifluoromethyl)-2-pyridinecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-Bromo-2-(tert-butyl)phenoxy]acetic acid](/img/structure/B2732834.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-fluorobenzyl)thio)pyrazin-2(1H)-one](/img/structure/B2732836.png)
![6-Bromo-3-{[4-(4-ethylphenyl)piperazinyl]carbonyl}chromen-2-one](/img/structure/B2732838.png)
![N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-4-nitrobenzamide](/img/structure/B2732841.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)propanamide](/img/structure/B2732843.png)

![N-[1-(1-Adamantyl)ethyl]-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide](/img/structure/B2732848.png)
![7-chloro-3-((pyridin-2-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2732849.png)


![3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2732853.png)